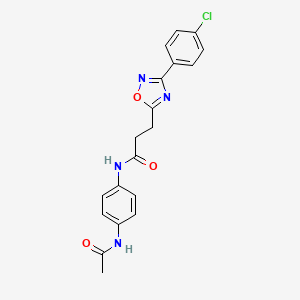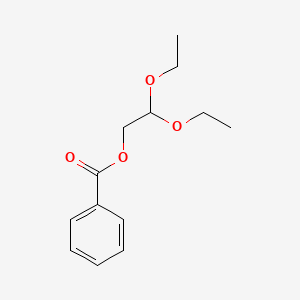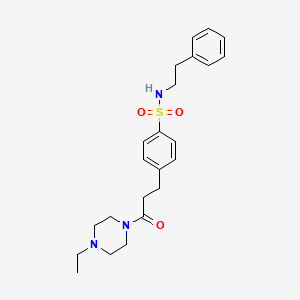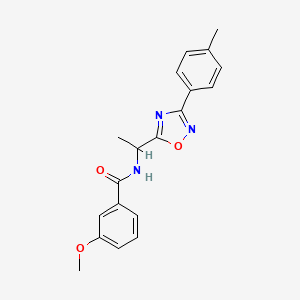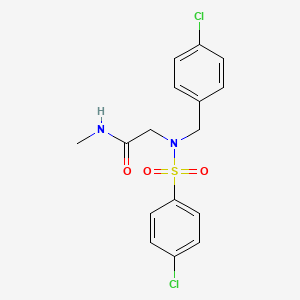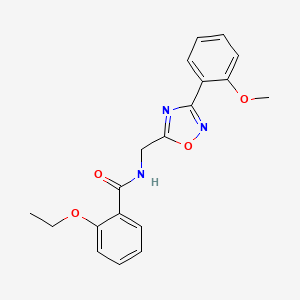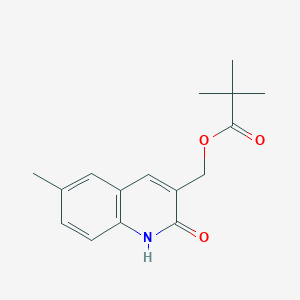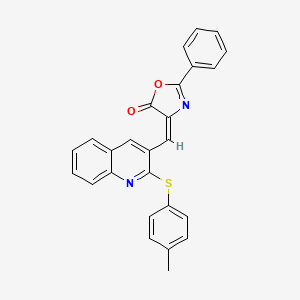
(E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one, also known as PTQO, is a synthetic compound that has been widely studied for its potential applications in medicinal chemistry. PTQO is a member of the oxazole family of compounds and has been found to exhibit a range of interesting biological properties. In
科学研究应用
(E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Research has shown that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one exhibits selective cytotoxicity towards cancer cells, while sparing normal cells. This makes it a promising candidate for the development of new cancer therapies. In addition, (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to have antimicrobial and anti-inflammatory properties, which could make it useful in the treatment of infectious diseases and inflammatory disorders.
作用机制
The mechanism of action of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one may be able to selectively target and kill cancer cells, while leaving normal cells unharmed.
Biochemical and Physiological Effects
Studies have shown that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has a range of biochemical and physiological effects. In vitro studies have demonstrated that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one can induce cell cycle arrest and apoptosis in cancer cells. In addition, (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has also been shown to have antimicrobial and anti-inflammatory effects, which could make it useful in the treatment of infectious diseases and inflammatory disorders.
实验室实验的优点和局限性
One advantage of using (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in lab experiments is its selective cytotoxicity towards cancer cells. This makes it a promising candidate for the development of new cancer therapies. In addition, the synthesis method for (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is relatively simple and produces high yields and purity. However, one limitation of using (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in lab experiments is its potential toxicity towards normal cells. Further research is needed to determine the optimal dosage and administration of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one to minimize toxicity.
未来方向
There are several future directions for research on (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. One area of interest is the development of new cancer therapies based on (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. Researchers could explore the use of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in combination with other anticancer agents to enhance its efficacy. Another area of interest is the optimization of the synthesis method for (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one to improve yields and purity. Finally, researchers could investigate the potential applications of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in the treatment of infectious diseases and inflammatory disorders.
合成方法
The synthesis of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one involves the reaction of 2-(p-tolylthio)quinoline-3-carbaldehyde with 2-aminophenol in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with ethyl chloroformate and triethylamine to yield (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. This method has been shown to produce (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one with high yields and purity.
属性
IUPAC Name |
(4E)-4-[[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c1-17-11-13-21(14-12-17)31-25-20(15-19-9-5-6-10-22(19)28-25)16-23-26(29)30-24(27-23)18-7-3-2-4-8-18/h2-16H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMQMECKFZOJEG-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





